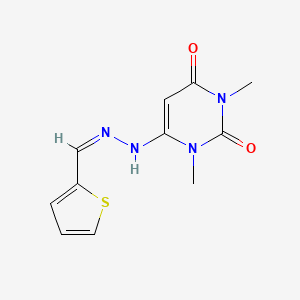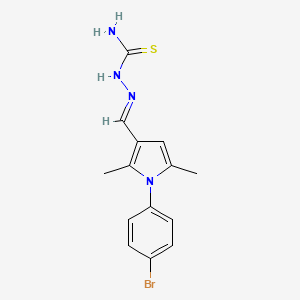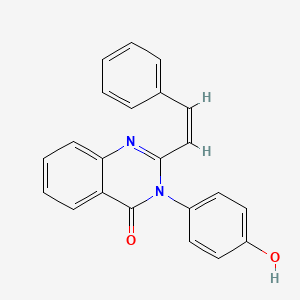![molecular formula C25H19N3O2 B3907146 3-BENZYL-2-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3907146.png)
3-BENZYL-2-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Übersicht
Beschreibung
3-BENZYL-2-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-2-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves a multi-step process. One common method includes the condensation of isatoic anhydride, aldehydes, and amines under reflux conditions using acetic acid as a catalyst . This one-pot, three-component reaction is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems. For instance, the use of copper immobilized on modified magnetic iron oxide nanoparticles (Cu@Py-Oxa@SPION) has been reported to enhance the efficiency and yield of the synthesis . This method is advantageous due to its mild reaction conditions and the use of green solvents.
Analyse Chemischer Reaktionen
Types of Reactions
3-BENZYL-2-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one analogs.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Substitution reactions, particularly at the benzyl and indole moieties, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting enzymes and modulating biological pathways.
Medicine: Explored for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-BENZYL-2-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like tyrosinase, which plays a role in melanin production . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2,3-DIHYDROQUINAZOLIN-4(1H)-ONE
- 3-ALKYL-2-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Uniqueness
What sets 3-BENZYL-2-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE apart is its unique structure, which combines the quinazolinone core with an indole moiety. This structural combination enhances its biological activity and makes it a valuable compound for drug development and other applications.
Eigenschaften
IUPAC Name |
3-benzyl-2-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-27-22-14-8-6-11-18(22)20(24(27)29)15-23-26-21-13-7-5-12-19(21)25(30)28(23)16-17-9-3-2-4-10-17/h2-15H,16H2,1H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGUQKOSFGDIDT-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C\C3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(2,2-diphenylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3907088.png)
![N-[4-(1-piperidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B3907092.png)
![4-(2-methylpropoxy)-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B3907101.png)
![4-bromo-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3907103.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,5-dimethoxybenzamide](/img/structure/B3907104.png)
![3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}propanoic acid](/img/structure/B3907108.png)
![7-chloro-2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]quinoxaline](/img/structure/B3907113.png)
![3-BENZYL-2-SULFANYL-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE](/img/structure/B3907128.png)
![3-Benzyl-2-[(1E)-2-(1-methyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3907136.png)

![4-{4-OXO-2-[(1Z)-2-PHENYLETHENYL]-3,4-DIHYDROQUINAZOLIN-3-YL}BENZOIC ACID](/img/structure/B3907159.png)
![4-{2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B3907165.png)
